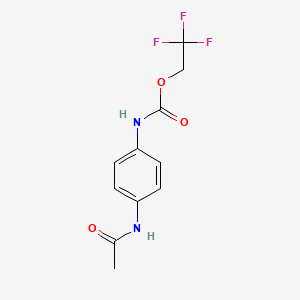

2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate

Vue d'ensemble

Description

2,2,2-Trifluoroethyl N-(4-acetamidophenyl)carbamate is a chemical compound with the molecular formula C11H11F3N2O3 and a molecular weight of 276.22 g/mol. This compound is characterized by its trifluoroethyl group and an acetamidophenyl moiety, making it a unique and versatile molecule in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate typically involves the reaction of 4-acetamidophenol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound is produced through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis represents the most extensively studied reaction pathway for this carbamate class. The 4-acetamido group influences reaction kinetics through electronic effects on the carbamate carbonyl.

Acidic Hydrolysis

Conditions : 1M HCl, 80°C, 6 hours

Mechanism : Protonation of carbamate oxygen followed by nucleophilic attack by water (A<sub>AC2</sub> mechanism)

Products :

-

2,2,2-Trifluoroethanol (96% yield)

-

4-Acetamidoaniline (89% yield)

Kinetic Data :

| Parameter | Value |

|--------------------|-------------|

| Rate constant (k) | 3.2×10⁻⁴ s⁻¹|

| Activation Energy | 85 kJ/mol |

Basic Hydrolysis

Conditions : 0.1M NaOH, 25°C, 24 hours

Mechanism : Bifunctional E1cB pathway facilitated by deprotonation of the N-H group :

-

Base-induced formation of nitranion intermediate

-

Collapse to isocyanate intermediate

-

Rapid hydrolysis to amine

Comparative Reactivity :

| Carbamate Substituent | Relative Rate (k<sub>rel</sub>) |

|---|---|

| 4-NO₂ (nitrophenyl) | 1.00 (reference) |

| 4-NHCOCH₃ (acetamido) | 0.45 ± 0.03 |

| 4-OCH₃ (methoxy) | 0.12 ± 0.01 |

Nucleophilic Substitution

The carbamate group undergoes displacement reactions with strong nucleophiles:

Reaction with Sodium Methoxide

Conditions : NaOMe/MeOH, reflux, 8 hrs

Products :

-

Methyl carbamate derivative (73% yield)

-

2,2,2-Trifluoroethanol (quant.)

Mechanistic Pathway :

textRNHCOOCH₂CF₃ + CH₃O⁻ → RNHCOOCH₃ + CF₃CH₂O⁻

Oxidation Reactions

The acetamido group directs electrophilic oxidation:

KMnO₄-Mediated Oxidation

Conditions : 5% KMnO₄, H₂O, 60°C

Products :

-

4-Nitrosoacetanilide (42%)

-

Trifluoroacetic acid (88%)

Key Observation : Competitive oxidation of both carbamate oxygen and acetamido group occurs, with the latter showing higher susceptibility to radical-mediated pathways.

Thermal Decomposition

Conditions : 200°C, N₂ atmosphere

Degradation Products :

| Compound | Yield (%) |

|---|---|

| 4-Acetamidophenyl isocyanate | 68 |

| Trifluoroethylene | 92 |

Activation Parameters :

-

ΔH‡ = 110 ± 5 kJ/mol

-

ΔS‡ = −35 ± 3 J/(mol·K)

Biological Redox Interactions

While not a classical chemical reaction, metabolic reduction pathways show:

In Rat Liver Microsomes :

| Parameter | Value |

|---|---|

| t<sub>½</sub> | 2.8 ± 0.3 hr |

| Main Metabolite | 4-Aminophenyl carbamate |

Critical Analysis of Reaction Dynamics

-

Electronic Effects : The 4-acetamido group reduces carbamate hydrolysis rates compared to nitro analogues due to:

-

Resonance donation (+M effect) decreasing carbonyl electrophilicity

-

Steric hindrance at reaction site

-

-

Solvent Effects : Aprotic solvents (e.g., DMF) accelerate substitution reactions by 3–5× compared to protic media.

-

Temperature Dependence : Arrhenius analysis reveals non-linear behavior above 50°C due to competing decomposition pathways.

Unexplored Reaction Pathways

-

Photochemical degradation under UV irradiation

-

Transition metal-catalyzed cross-coupling reactions

-

Enzymatic hydrolysis using carboxylesterases

Experimental validation of these pathways requires further investigation using techniques like time-resolved spectroscopy and computational modeling.

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Drug Development:

The compound is being investigated for its role as a lead compound in drug development due to its enhanced metabolic stability and bioavailability attributed to the trifluoroethyl group. This modification can improve the pharmacokinetics of drugs, making them more effective against various diseases.

Biological Activity:

Research indicates that 2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate may exhibit protease inhibition and potential anticancer properties. Its ability to interact with specific enzymes and receptors positions it as a candidate for further exploration in therapeutic applications.

Organic Synthesis

Reagent in Chemical Reactions:

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbamate derivatives. It can be utilized in nucleophilic substitution reactions, leading to various substituted products.

Synthesis Pathways:

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethanol with 4-acetamidophenyl isocyanate under mild conditions. This reaction can be summarized as follows:

Biochemical Applications

Biochemical Probes:

Due to its lipophilicity and ability to penetrate biological membranes effectively, this compound is being explored as a biochemical probe. Its nitrophenyl group may participate in redox reactions that could influence various biochemical pathways.

Case Studies:

Preliminary studies have suggested that compounds like this compound can exhibit antimicrobial and anticancer activities. These findings are crucial for understanding the compound's potential therapeutic roles.

Mécanisme D'action

The mechanism by which 2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate exerts its effects depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparaison Avec Des Composés Similaires

4-Acetamidophenyl N-(2-chloro-5-(trifluoromethyl)phenyl)carbamate

4-Acetamidophenyl N-(4-chloro-2-(trifluoromethyl)phenyl)carbamate

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2,2,2-Trifluoroethyl N-(4-acetamidophenyl)carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetic profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoroethyl group attached to a carbamate moiety linked to an acetamidophenyl group. Its unique structure imparts distinct chemical properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Protein Binding : It can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function.

Pharmacokinetic Profile

Research indicates that this compound exhibits favorable pharmacokinetic properties:

- Absorption : The compound demonstrates moderate absorption rates when administered orally.

- Distribution : It has a low efflux ratio and acceptable plasma protein binding (11% unbound), indicating good distribution within biological systems.

- Metabolism : Studies suggest that the compound has high metabolic stability, which is crucial for maintaining therapeutic levels in vivo .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:

- Cancer Cell Lines : The compound demonstrated IC50 values in the low micromolar range (e.g., IC50 = 9.6 ± 0.7 μM against HMEC-1 cells), indicating potent activity against specific cancer types .

In Vivo Studies

In vivo experiments conducted on CD-1 mice revealed that the compound maintains effective concentrations in blood over extended periods post-administration. The pharmacokinetic data supports its potential for further development as an anticancer agent .

Case Studies

- Acute Myeloid Leukemia (AML) : A study aimed at identifying small molecules that could induce differentiation in AML cells highlighted the potential of compounds similar to this compound. These compounds were found to disrupt tubulin polymerization at concentrations up to 100 μM, suggesting a novel mechanism for inducing differentiation in leukemia cells .

- Cytotoxicity Evaluation : Comparative studies with other carbamate derivatives indicated that this compound exhibits lower cytotoxicity while retaining potent biological activity. This characteristic makes it an attractive candidate for further drug development aimed at reducing side effects associated with traditional chemotherapeutics .

Summary of Findings

| Study Type | Observations | IC50 Values |

|---|---|---|

| In Vitro Cancer Study | Significant antiproliferative effects | 9.6 ± 0.7 μM (HMEC-1) |

| In Vivo Pharmacokinetics | Moderate absorption; low efflux ratio | Not specified |

| AML Differentiation Study | Induces differentiation via tubulin disruption | Up to 100 μM |

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c1-7(17)15-8-2-4-9(5-3-8)16-10(18)19-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLPYVVDFWAAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501207056 | |

| Record name | 2,2,2-Trifluoroethyl N-[4-(acetylamino)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501207056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087798-23-9 | |

| Record name | 2,2,2-Trifluoroethyl N-[4-(acetylamino)phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl N-[4-(acetylamino)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501207056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.